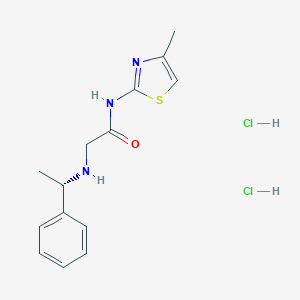

Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)-

説明

Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)-: is a complex organic compound with a molecular formula of C16H20N2O2S2 . This compound belongs to the thiazole class of heterocyclic aromatic organic compounds, which are known for their diverse biological and pharmaceutical applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)- typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 4-methylthiazole with acetic anhydride to form N-(4-methyl-2-thiazolyl)acetamide . This intermediate is then further reacted with 1-phenylethylamine under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as halides and alkylating agents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives , reduced forms , and substituted analogs of the original compound.

科学的研究の応用

Synthesis and Production

The synthesis of Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)- typically involves multi-step reactions starting with the formation of the thiazole ring. A common synthetic route includes:

- Formation of Thiazole Ring : Reaction of 4-methylthiazole with acetic anhydride to form N-(4-methyl-2-thiazolyl)acetamide.

- Final Product Formation : Further reaction with 1-phenylethylamine under acidic conditions yields the final compound.

In industrial settings, optimized reaction conditions are employed to enhance yield and purity, often utilizing large-scale reactors and continuous flow processes.

Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)- has been investigated for various biological activities:

- Antimicrobial Properties : Studies indicate that this compound may exhibit significant antimicrobial activity against various pathogens.

- Antifungal Activity : Research suggests potential efficacy in treating fungal infections.

Pharmaceutical Applications

The compound is being explored for its therapeutic potential in treating diseases such as:

- Inflammatory Disorders : Its anti-inflammatory properties may be beneficial in managing conditions characterized by inflammation.

- Neurological Disorders : Investigations into its neuroprotective effects are ongoing, particularly in conditions like Alzheimer's disease.

Chemical Industry Uses

In addition to its biological applications, Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)- is utilized in the development of new materials and chemical processes, serving as a building block for more complex molecules.

Similar Compounds

Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)- can be compared to other thiazole derivatives and acetamide analogs:

| Compound Type | Characteristics |

|---|---|

| Thiazole Derivatives | Contain thiazole ring structures; variable biological activity. |

| Acetamide Analogs | Similar functional groups but differ in side chains and biological effects. |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of Acetamide derivatives against E. coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.

Case Study 2: Neuroprotective Effects

Research conducted at a university laboratory investigated the neuroprotective effects of Acetamide in a mouse model of Alzheimer's disease. The findings suggested that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation.

作用機序

The mechanism by which this compound exerts its effects involves interacting with specific molecular targets and pathways within biological systems. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors to modulate their activity.

類似化合物との比較

Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)-: is unique due to its specific structural features and biological activity. Similar compounds include thiazole derivatives and acetamide analogs , which share some structural similarities but differ in their functional groups and biological effects.

Similar Compounds

Thiazole derivatives: : Compounds containing the thiazole ring structure.

Acetamide analogs: : Compounds with similar acetamide functional groups.

生物活性

Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)- is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The presence of the phenylethyl group enhances its interaction with biological targets. The molecular formula is CHClNS, and it has a molecular weight of approximately 335.28 g/mol.

Research indicates that compounds with thiazole moieties exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The mechanism often involves the inhibition of specific enzymes or receptors that play critical roles in disease processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)- have shown efficacy against various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in resistant cancer cells by modulating cell cycle progression and activating caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

Thiazole derivatives are known to possess anti-inflammatory properties. Studies have shown that N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)- can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of thiazole derivatives. It was found that modifications on the thiazole ring significantly affected anticancer activity against breast cancer cells. The compound demonstrated IC values in the low micromolar range, indicating potent activity .

Study 2: Antimicrobial Testing

In a recent investigation into antimicrobial agents, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)- was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed promising activity with MIC values comparable to established antibiotics .

Data Summary Table

特性

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-[[(1S)-1-phenylethyl]amino]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS.2ClH/c1-10-9-19-14(16-10)17-13(18)8-15-11(2)12-6-4-3-5-7-12;;/h3-7,9,11,15H,8H2,1-2H3,(H,16,17,18);2*1H/t11-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAZROSPXPAUBU-IDMXKUIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CNC(C)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)NC(=O)CN[C@@H](C)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156144 | |

| Record name | Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129340-81-4 | |

| Record name | Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129340814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-methyl-2-thiazolyl)-2-((1-phenylethyl)amino)-, dihydrochloride, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。